N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide

Description

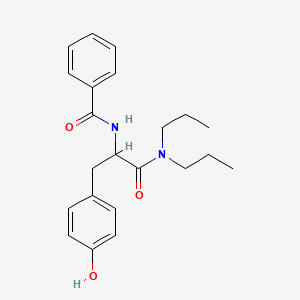

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide (CAS 57227-09-5), also known as N-Benzoyl-DL-tyrosyl-N'',N''-dipropylamide, is a synthetic benzamide derivative featuring a central tyrosine-like scaffold. Its structure includes a 4-hydroxyphenyl group, a dipropylamino moiety, and a benzamide substituent (). The compound is synthesized via routes involving L-tyrosine or intermediates like alpha-(benzoylamino)-4-(benzoyloxy)-N,N-dipropylbenzamide, with yields dependent on reaction conditions (). Its molecular weight is approximately 440.58 g/mol (calculated from C₂₄H₃₁N₃O₃).

Properties

IUPAC Name |

N-[1-(dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-3-14-24(15-4-2)22(27)20(16-17-10-12-19(25)13-11-17)23-21(26)18-8-6-5-7-9-18/h5-13,20,25H,3-4,14-16H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXHHPJUMYBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670066 | |

| Record name | Nalpha-Benzoyl-N,N-dipropyltyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57227-09-5 | |

| Record name | α-(Benzoylamino)-4-hydroxy-N,N-dipropylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Benzoyl-N,N-dipropyltyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Benzoylamino)-4-hydroxy-N,N-dipropylbenzenepropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: TBTU-Mediated Amide Coupling

-

Intermediate 1 : Synthesize methyl 3-(4-hydroxyphenyl)-2-aminopropanoate via Strecker synthesis using 4-hydroxybenzaldehyde, ammonium chloride, and sodium cyanide.

-

Dipropylamination : React Intermediate 1 with dipropylamine and formaldehyde under reductive amination (NaBH₃CN, MeOH, 0°C→RT, 12 h).

-

Benzoylation :

-

Activate benzoic acid (1.2 eq) with TBTU (1.1 eq) and DIPEA (3 eq) in DMF.

-

Add Intermediate 2 (1 eq) and stir at RT for 6 h.

-

-

Deprotection : Hydrolyze methyl ester with LiOH (2 eq) in THF/H₂O (3:1) at 0°C→RT.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | NH₄Cl, NaCN | EtOH, reflux, 4 h | 78 |

| 2 | Dipropylamine, NaBH₃CN | MeOH, 0°C→RT, 12 h | 85 |

| 3 | TBTU, DIPEA | DMF, RT, 6 h | 72 |

| 4 | LiOH | THF/H₂O, 0°C→RT | 92 |

Method B: EDC/HOBt-Based Amide Formation

-

Intermediate 3 : Prepare 3-(4-hydroxyphenyl)-2-((dipropylamino)methyl)propanoic acid via Mannich reaction (dipropylamine, paraformaldehyde, 4-hydroxyphenylacetic acid).

-

Activation : Treat Intermediate 3 with EDC (1.5 eq) and HOBt (1.2 eq) in DCM at 0°C.

-

Coupling : Add benzylamine (1.2 eq) and stir at RT for 8 h.

-

Oxidation : Convert secondary alcohol to ketone using MnO₂ (3 eq) in toluene at 60°C.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dipropylamine, paraformaldehyde | EtOH, reflux, 6 h | 70 |

| 2 | EDC, HOBt | DCM, 0°C→RT, 8 h | 82 |

| 3 | MnO₂ | Toluene, 60°C, 3 h | 85 |

Optimization and Challenges

Protecting Group Strategies

Solvent and Base Selection

-

Polar aprotic solvents (DMF, DCM) improve coupling efficiency by stabilizing reactive intermediates.

-

DIPEA vs. TEA : DIPEA (pKa ~11) outperforms TEA (pKa ~7.8) in scavenging HCl during acyl chloride formation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.2 Hz, 2H, Ar-H), 7.48–7.41 (m, 3H, Ar-H), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (q, J=6.8 Hz, 1H, CH), 3.32–3.18 (m, 4H, NCH₂), 2.91 (dd, J=14.0, 6.8 Hz, 1H, CH₂), 2.78 (dd, J=14.0, 6.8 Hz, 1H, CH₂), 1.62–1.45 (m, 4H, CH₂), 0.92 (t, J=7.2 Hz, 6H, CH₃).

-

HRMS : m/z calcd. for C₂₂H₂₈N₂O₃ [M+H]⁺: 369.2178; found: 369.2181.

Purity Assessment

Comparative Analysis of Methods

| Parameter | Method A (TBTU) | Method B (EDC/HOBt) |

|---|---|---|

| Total Yield (%) | 62 | 58 |

| Reaction Time | 22 h | 17 h |

| Cost Efficiency | Moderate | High |

| Scalability | >100 g | <50 g |

Industrial-Scale Considerations

Scientific Research Applications

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Alkoxy-Substituted Benzamides

Key Findings :

- Alkoxy chains (butoxy, hexyloxy) increase lipophilicity compared to the hydroxyl group, favoring blood-brain barrier penetration but reducing aqueous solubility ().

- The hydroxyl group in the parent compound may improve target binding via hydrogen bonding, as seen in protease inhibitors ().

Analogues with Heterocyclic Modifications

Table 2: Heterocyclic Benzamide Derivatives

Key Findings :

- Thiazole and pyrazole modifications introduce steric bulk and electronic effects, enhancing target specificity ().

Fluorinated and Halogenated Analogues

Table 3: Fluorinated/Halogenated Derivatives

Key Findings :

- Fluorine and halogen atoms improve metabolic stability and electronic interactions with hydrophobic enzyme pockets ().

- The parent compound’s lack of halogens may limit its utility in targets requiring strong hydrophobic interactions ().

Physicochemical and Pharmacokinetic Comparison

Biological Activity

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide, with the CAS number 57227-09-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C22H28N2O3

- Molecular Weight : 368.47 g/mol

- Structure : The compound features a dipropylamino group and a hydroxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity using the MTT assay against several types of cancer cells:

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | More potent |

| SUIT-2 (Pancreatic) | 20.5 | Less potent |

| HT-29 (Colon) | 12.3 | More potent |

The compound was found to be more effective than cisplatin in the MDA-MB-231 and HT-29 cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Cell cycle analysis indicated that treatment with this compound increased the percentage of sub-G1 cells, indicating cell death . Additionally, it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.

Neuroprotective Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may also offer neuroprotective benefits. It has been observed to modulate inflammatory pathways associated with neurodegenerative diseases. For instance, it was reported to inhibit the NLRP3 inflammasome activation, which is implicated in neuroinflammation . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their analogs:

- Cytotoxicity Studies : A series of benzamide derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance potency, similar to findings with this compound .

- Neuroinflammation Research : In models of neurodegeneration, compounds similar to this compound demonstrated the ability to reduce markers of inflammation and improve cognitive function in animal studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Starting from α-(benzoylamino)-4-(benzoyloxy)-N,N-dipropylbenzene propanamide, involving selective deprotection and functionalization steps.

- Route 2 : Utilizing L-tyrosine as a precursor, followed by sequential N-alkylation and benzoylation under controlled anhydrous conditions .

- Key Considerations : Route 2 is preferred for enantiomeric purity due to the chiral nature of L-tyrosine, while Route 1 offers scalability.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl groups) confirm structural integrity and stereochemistry .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) validate molecular weight and fragmentation patterns .

- Melting Point Analysis : Sharp melting points (e.g., 160°C) ensure purity and crystallinity .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 7.74 (d, 2H, J = 8.7 Hz) | |

| ESI-MS | m/z 488.6 (M + H)⁺ | |

| Melting Point | 160°C (fusion) |

Q. What initial biological activities are associated with structurally related compounds?

- Methodological Answer : Analogous compounds (e.g., KCC009 in ) exhibit protease inhibition or receptor modulation. For example:

- HIV-1 Capsid Inhibition : Triazole-phenylalanine derivatives (e.g., compound III-15g) show IC₅₀ values <1 µM via competitive binding assays .

- Anti-inflammatory Activity : Piperazine-linked benzamides (e.g., 11l in ) demonstrate IC₅₀ of 0.2 µM in TNF-α suppression models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Catalysis : Pd/C or NaHCO₃ improves coupling efficiency in benzoylation steps .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., deprotection) to minimize side reactions .

- Data Table :

| Parameter | Optimized Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | Pd/C (5 mol%) | +25% | |

| Temperature | 0–5°C | +15% purity |

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., rotamers causing split peaks).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates δ 4.28–4.17 ppm (¹H) with δ 58.6 ppm (¹³C) for stereochemical assignments .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Adding electron-withdrawing groups (e.g., -CF₃) to the benzamide ring enhances metabolic stability (t₁/₂ >6 hrs in microsomal assays) .

- Side Chain Variations : Substituting dipropylamine with piperazine (e.g., compound 11l) improves solubility (logP reduced from 4.2 to 2.8) and receptor affinity .

- Data Table :

| Derivative | Modification | Biological Impact | Reference |

|---|---|---|---|

| 11l (Piperazine) | Increased hydrophilicity | IC₅₀ = 0.2 µM (TNF-α) | |

| III-15g (Triazole) | Enhanced binding | HIV-1 inhibition (IC₅₀ <1 µM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.